5-Bromo-2-iodobenzoic acid tert-butyl ester
Description
5-Bromo-2-iodobenzoic acid tert-butyl ester (C₁₁H₁₂BrIO₂, MW 382.81 g/mol) is a halogenated benzoic acid derivative featuring bromine at position 5, iodine at position 2, and a tert-butyl ester group. This compound is synthesized via esterification of 5-bromo-2-iodobenzoic acid (CAS 231958-04-6) with tert-butanol under acidic conditions, as demonstrated in synthesis routes for isoquinoline-based inhibitors . The tert-butyl ester group enhances steric bulk and stability under acidic conditions compared to smaller esters (e.g., methyl or ethyl), making it a preferred intermediate in medicinal chemistry and organic synthesis .
Key applications include:
- Synthesis of Factor XIa inhibitors: Used to construct bicyclic isoquinoline fragments via Sonogashira coupling and cyclization .
- Antiproliferative agents: Hydrazide–hydrazone derivatives of its parent acid exhibit notable bioactivity against cancer cell lines .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGUGMQWQQTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-iodobenzoic acid tert-butyl ester typically involves the esterification of 5-Bromo-2-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Bromo-2-iodobenzoic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Organic Synthesis
Reactivity and Versatility
The compound is primarily utilized in organic synthesis due to its ability to undergo various chemical reactions. Its dual halogen substitution allows for enhanced reactivity compared to other similar compounds. The synthesis typically involves the esterification of 5-bromo-2-iodobenzoic acid with tert-butyl alcohol, often catalyzed by acids like sulfuric acid or bases such as sodium hydroxide. This reaction is commonly conducted in solvents like toluene or dichloromethane under reflux conditions.
Table 1: Common Reactions Involving 5-Bromo-2-iodobenzoic Acid tert-Butyl Ester
| Reaction Type | Description | Conditions |
|---|---|---|
| Esterification | Formation of tert-butyl ester from carboxylic acid and tert-butanol | Reflux in toluene/dichloromethane |
| Substitution | Nucleophilic substitution reactions with various nucleophiles | Varies |
| Oxidation | Oxidation of alcohols to aldehydes or ketones using ABBX | Mild conditions |
Medicinal Chemistry
Drug Development
this compound has been investigated for its potential role in drug development. Its ability to interact with biological targets makes it a candidate for further research in pharmaceuticals. Specific studies have focused on its interactions with enzymes and receptors relevant to drug action, suggesting its utility as a lead compound in medicinal chemistry .
Case Study: ABBX Synthesis
Research has demonstrated that 5-bromo-2-iodobenzoic acid can be converted into highly active trivalent iodine compounds like ABBX, which are effective in oxidizing benzylic alcohols and aliphatic secondary alcohols to their corresponding aldehydes and ketones. This application showcases the compound's role in developing synthetic methodologies for complex organic molecules .
Agrochemical Applications
Pesticide Production
In the agrochemical sector, 5-bromo-2-iodobenzoic acid is utilized as a crucial raw material for synthesizing pesticides. Its chemical properties allow it to serve as an effective intermediate in the production of various agrochemicals, contributing to crop protection strategies .
Protecting Group in Organic Synthesis
The tert-butyl ester group is widely recognized for its stability against nucleophiles and reducing agents, making it an excellent protecting group for carboxylic acids during synthetic transformations. This feature is particularly advantageous when synthesizing more complex molecules where selective reactions are required .
Table 2: Advantages of Using Tert-Butyl Esters
| Advantage | Description |
|---|---|
| Stability | Resistant to various nucleophiles and reducing agents |
| Deprotection | Easily removed under acidic conditions |
| High Yield | Generally leads to higher yields in synthetic processes |
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodobenzoic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the final product .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations :
Halogen Effects: Iodine: Enhances reactivity in Sonogashira and Suzuki couplings due to polarizability and bond lability . Bromine/Chlorine: Less reactive in cross-coupling, requiring harsher conditions or specialized catalysts . Fluorine: Introduces strong electron-withdrawing effects, altering electronic properties without steric hindrance .
Ester Group Impact: tert-Butyl esters: Provide steric protection against hydrolysis and enhance solubility in non-polar solvents . Ethyl/Methyl esters: More prone to hydrolysis but offer lower molecular weight for improved bioavailability .
Biological Activity
5-Bromo-2-iodobenzoic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is synthesized through various chemical reactions involving 5-bromo-2-iodobenzoic acid. The tert-butyl ester form enhances its solubility and stability, making it suitable for biological assays. The synthesis typically involves the activation of the carboxylic acid to form an acid chloride, followed by reaction with tert-butanol.
Antimicrobial Activity
Research indicates that derivatives of 5-bromo-2-iodobenzoic acid exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds derived from 5-bromo-2-iodobenzoic acid have shown efficacy against small-cell lung cancer by inhibiting Bcl-2 and Bcl-xL proteins, which are crucial for cell survival .
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is involved in the metabolism of prostaglandins that regulate cell proliferation .
- Induction of Apoptosis : By modulating apoptotic pathways, it promotes cell death in malignant cells. This is mediated through the cleavage of PARP and caspase-3, markers indicative of apoptosis .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, reducing oxidative stress in cells, which contributes to its protective effects against cellular damage.
Study on Anticancer Efficacy
A study evaluated the effects of 5-bromo-2-iodobenzoic acid derivatives on various cancer cell lines. The findings revealed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Assessment
In another study, the antimicrobial activity was tested against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria, demonstrating its potential as a lead compound for antibiotic development .
Data Tables
| Biological Activity | Concentration (µM) | Effect |
|---|---|---|
| Anticancer (H146 cells) | 10 | Significant growth inhibition |
| Antimicrobial (Staph aureus) | 50 | Effective inhibition |
| AKR1C3 Inhibition | N/A | Reduced prostaglandin synthesis |
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-bromo-2-iodobenzoic acid tert-butyl ester?
- Methodology : The compound is typically synthesized via sequential halogenation and esterification. First, bromination and iodination of benzoic acid derivatives are performed to introduce halogen groups at specific positions. The tert-butyl ester group is then introduced through acid-catalyzed esterification using tert-butanol. For example, analogous esterification methods involve reacting carboxylic acids with tert-butanol in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) .
- Key Considerations : Reaction temperature (e.g., 0–25°C) and stoichiometric ratios must be optimized to avoid side reactions such as halogen exchange or ester hydrolysis.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the tert-butyl group (δ ~1.3 ppm for , δ ~28 ppm for ) and aromatic proton environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., CHBrIO, expected m/z ~388.9) .
- Elemental Analysis : Cross-validate halogen (Br, I) and carbon/hydrogen content against theoretical values.
Advanced Research Questions
Q. What factors influence the stability of the tert-butyl ester group under varying reaction conditions?
- Methodology :
- Acidic/Base Conditions : The tert-butyl ester is prone to hydrolysis under strongly acidic (e.g., HCl/THF) or basic conditions (e.g., NaOH/MeOH). Stability tests should monitor ester decomposition via TLC or HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures, which are critical for reactions requiring elevated temperatures.
- Data Interpretation : Compare with structurally similar esters (e.g., methyl or benzyl esters) to identify steric or electronic effects on stability .
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
- Case Study : Discrepancies in IR or NMR data may arise from impurities (e.g., unreacted starting materials) or isomer formation.
- Methodology :
- Chromatographic Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the pure product.
- Isotopic Labeling : Introduce -labeled tert-butanol to track esterification efficiency and confirm structural assignments .
Q. What strategies mitigate halogen exchange (e.g., Br/I displacement) during synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
